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molecular formula C10H11ClO3 B8613167 Methyl 2-(4-chlorophenyl)-3-hydroxypropanoate

Methyl 2-(4-chlorophenyl)-3-hydroxypropanoate

Cat. No. B8613167
M. Wt: 214.64 g/mol
InChI Key: ONPMJUVYTHGPDW-UHFFFAOYSA-N
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Patent
US08853199B2

Procedure details

A stirring solution of methyl 2-(4-chlorophenyl)acetate (36.7 g, 199 mmol) (From Example 1, Step 1) and paraformaldehyde (6.27 g, 209 mmol) in DMSO (400 mL) was treated with sodium methoxide (537 mg, 9.94 mmol) at room temperature. The mixture was allowed to stir for two hours to completion and then poured into ice-cold water (700 mL) forming a white emulsion. The quench was neutralized with the addition of 1M HCl solution, and the aqueous was extracted with ethyl acetate (3×). The combined organic portions were washed with water (2×), then brine, dried over MgSO4, and concentrated in vacuo. The residue was filtered through a plug of silica gel eluted stepwise with 9:1 to 1:1 hexanes:ethyl acetate to afford the pure methyl 2-(4-chlorophenyl)-3-hydroxypropanoate (39.4 g, 92%) as a colorless oil. 1H NMR (CDCl3, 400 MHz) δ 7.32 (d, J=8.4 Hz, 2H), 7.21 (d, J=8.4 Hz, 2H), 4.10 (m, 1H), 3.82 (m, 2H), 3.72 (s, 3H), 2.25 (m, 1H).
Quantity
36.7 g
Type
reactant
Reaction Step One
Quantity
6.27 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
537 mg
Type
catalyst
Reaction Step One
[Compound]
Name
ice
Quantity
700 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C@@H:2]1[CH2:6][CH2:5][C:4](=[C:7]([CH3:9])C)[CH:3]1[C:10]([O:12][CH2:13]C)=[O:11].[CH2:15]=[O:16].[ClH:17]>CS(C)=O.C[O-].[Na+]>[Cl:17][C:2]1[CH:6]=[CH:5][C:4]([CH:3]([CH2:15][OH:16])[C:10]([O:12][CH3:13])=[O:11])=[CH:7][CH:9]=1 |f:4.5|

Inputs

Step One
Name
Quantity
36.7 g
Type
reactant
Smiles
C[C@H]1C(C(CC1)=C(C)C)C(=O)OCC
Name
Quantity
6.27 g
Type
reactant
Smiles
C=O
Name
Quantity
400 mL
Type
solvent
Smiles
CS(=O)C
Name
sodium methoxide
Quantity
537 mg
Type
catalyst
Smiles
C[O-].[Na+]
Step Two
Name
ice
Quantity
700 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
to stir for two hours to completion
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
forming a white emulsion
EXTRACTION
Type
EXTRACTION
Details
the aqueous was extracted with ethyl acetate (3×)
WASH
Type
WASH
Details
The combined organic portions were washed with water (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
The residue was filtered through a plug of silica gel
WASH
Type
WASH
Details
eluted stepwise with 9:1 to 1:1 hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C(=O)OC)CO
Measurements
Type Value Analysis
AMOUNT: MASS 39.4 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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